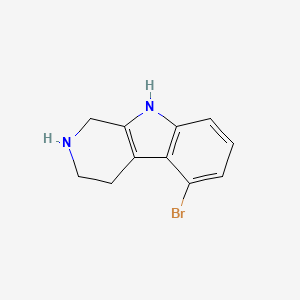
5-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound that belongs to the beta-carboline family. Beta-carbolines are a class of indole alkaloids that are widely distributed in nature and have been found in various plants, foodstuffs, marine creatures, insects, mammals, and human tissues .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Research has focused on its pharmacological properties, including its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 5-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets and pathways. It is known to inhibit the enzyme monoamine oxidase type A, which plays a role in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may contribute to its pharmacological effects . Additionally, it may interact with other molecular targets, such as receptors and ion channels, to exert its biological effects .
Analyse Biochimique
Biochemical Properties
The 5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole compound plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities
Cellular Effects
5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being explored.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is involved in various metabolic pathways . It interacts with certain enzymes or cofactors, and may also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole within cells and tissues are complex processes that involve interactions with transporters or binding proteins . It may also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the bromination of 2,3,4,9-tetrahydro-1H-beta-carboline. The starting material, 2,3,4,9-tetrahydro-1H-beta-carboline, can be synthesized through the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone . The bromination reaction is usually carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it to more reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of substituted beta-carboline derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydroharman: Known as 1-methyl-1,2,3,4-tetrahydro-beta-carboline, it is a closely related compound with similar structural features.
2-Methyl-1,2,3,4-tetrahydro-beta-carboline: Another derivative of beta-carboline with a methyl group at the 2-position.
Uniqueness
5-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of other compounds . Additionally, the bromine atom may enhance the compound’s interactions with biological targets, potentially leading to improved pharmacological properties.
Propriétés
IUPAC Name |
5-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-8-2-1-3-9-11(8)7-4-5-13-6-10(7)14-9/h1-3,13-14H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMJWOGZKNQVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2713851.png)
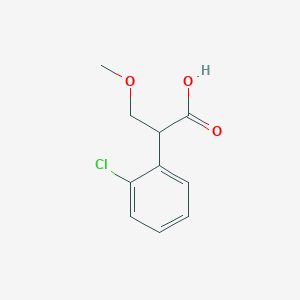
![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2713854.png)
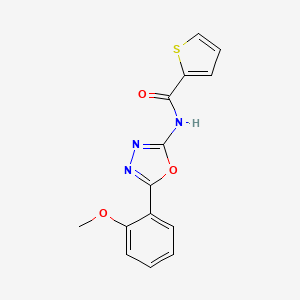

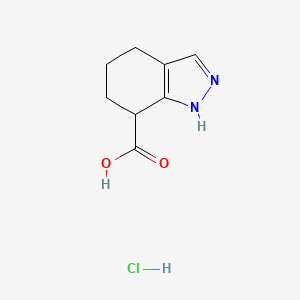
![1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2713862.png)
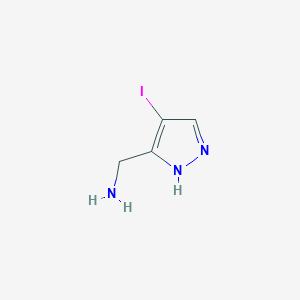

![N-(5-methyl-1,2-oxazol-3-yl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2713867.png)
![5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B2713868.png)
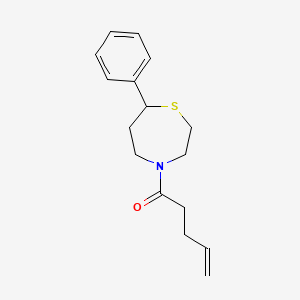

![(4-Fluorophenyl)-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]cyanamide](/img/structure/B2713873.png)